Methyl 2,8-dimethylquinoline-4-carboxylate
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Overview
Description
Methyl 2,8-dimethylquinoline-4-carboxylate is a quinoline derivative with the molecular formula C₁₃H₁₃NO₂ Quinolines are nitrogen-containing heterocyclic compounds that have significant importance in medicinal chemistry, synthetic organic chemistry, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,8-dimethylquinoline-4-carboxylate typically involves the Friedländer condensation reaction. This reaction involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid. The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,8-dimethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Methyl 2,8-dimethylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,8-dimethylquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dimethylquinoline-3-carboxylate
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- 2,8-Dimethylquinoline
Uniqueness
Methyl 2,8-dimethylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
CAS No. |
590376-55-9 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2,8-dimethylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-8-5-4-6-10-11(13(15)16-3)7-9(2)14-12(8)10/h4-7H,1-3H3 |
InChI Key |
WDZVLUXSSCASEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OC |
Origin of Product |
United States |
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